molecular formula C17H23NO5S2 B12616673 Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone

Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone

Cat. No.: B12616673
M. Wt: 385.5 g/mol
InChI Key: IPRYVJNPECGIJD-UHFFFAOYSA-N
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Description

Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, and a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable linear precursor under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of an aromatic ring, often using reagents such as sulfonyl chlorides in the presence of a base.

    Coupling Reactions: The final step involves coupling the azepane ring with the sulfonylated aromatic compound, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The azepane ring can enhance the compound’s binding affinity to receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl(4-tert-butylphenyl)methanone
  • Azepan-1-yl(4-methylphenyl)methanone

Uniqueness

Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone is unique due to the presence of the dioxidotetrahydrothiophenyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for specific applications where similar compounds may not be as effective.

Properties

Molecular Formula

C17H23NO5S2

Molecular Weight

385.5 g/mol

IUPAC Name

azepan-1-yl-[4-(1,1-dioxothiolan-3-yl)sulfonylphenyl]methanone

InChI

InChI=1S/C17H23NO5S2/c19-17(18-10-3-1-2-4-11-18)14-5-7-15(8-6-14)25(22,23)16-9-12-24(20,21)13-16/h5-8,16H,1-4,9-13H2

InChI Key

IPRYVJNPECGIJD-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3

Origin of Product

United States

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